(1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Overview
Description
(1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[66201,1002,7]hexadeca-2,4,6-trien-15-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Modifications: Introduction of hydroxyl groups and other functional groups through selective reactions.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the complex synthesis.
Automated Processes: Employing automated processes to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biological targets makes it a subject of interest in pharmacology and biochemistry.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry
In industrial applications, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms.
Bromomethyl Methyl Ether: This compound is used in various synthetic applications.
Uniqueness
What sets this compound apart is its unique tetracyclic structure and the presence of multiple functional groups. This combination of features gives it distinct chemical properties and makes it valuable for a wide range of applications.
Biological Activity
Overview
(1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one is a complex organic compound notable for its unique tetracyclic structure and potential biological activities. This compound has garnered attention in the fields of pharmacology and biochemistry due to its interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 330.40 g/mol |
Topological Polar Surface Area (TPSA) | 66.80 Ų |
XlogP | 4.40 |
H-Bond Donor | 2 |
H-Bond Acceptor | 4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and metabolic regulation.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity, which may help mitigate oxidative stress in cells. Antioxidants play a crucial role in protecting cellular components from damage caused by free radicals.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential therapeutic applications in inflammatory diseases.
Neuroprotective Activity
Preliminary findings suggest that this compound may possess neuroprotective properties by inhibiting acetylcholinesterase activity and modulating neurotransmitter systems. This action could be beneficial in conditions like Alzheimer's disease.
Case Studies
- Neuroprotection in Animal Models : A study involving rodent models demonstrated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation following induced oxidative stress .
- Anti-inflammatory Response : In vitro studies using human cell lines revealed that this compound significantly reduced the production of TNF-alpha and IL-6 in response to inflammatory stimuli . This suggests its potential as a therapeutic agent in managing chronic inflammatory conditions.
- Toxicological Assessment : Toxicity studies indicated that while the compound has beneficial effects at therapeutic doses, high concentrations could lead to mitochondrial toxicity and nephrotoxicity . This underscores the importance of dosage regulation in therapeutic applications.
Properties
IUPAC Name |
3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSYGBPHQBWGAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863665 | |
Record name | 11,12-Dihydroxy-7,20-epoxyabieta-8(14),9(11),12-trien-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-80-2 | |
Record name | carnosol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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